Product packaging for Gummosin(Cat. No.:CAS No. 51819-92-2)

Gummosin

Cat. No.: B1656254
CAS No.: 51819-92-2
M. Wt: 382.5 g/mol
InChI Key: FCWYNTDTQPCVPG-UQWVPHONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Products Chemistry and Pharmaceutical Research

Natural products have historically served as a rich source for drug discovery, with a substantial percentage of approved pharmaceuticals, particularly in oncology, being derived from natural origins . Gummosin, a compound with the chemical formula C24H30O4 and a molecular weight of 382.5 g/mol , is a prominent example of a natural product that holds relevance in this field . It belongs to the class of sesquiterpene coumarins, which are secondary metabolites known for their diverse biological activities .

The genus Ferula, from which this compound is isolated, has a long-standing history in traditional medicine systems. Ancient physicians, including Avicenna, utilized resins from Ferula species for various ailments, including the treatment of tumors . Modern pharmaceutical research continues to explore these traditional uses, focusing on the isolation and characterization of bioactive compounds like this compound. Recent studies have highlighted this compound's cytotoxic potential against certain cancer cell lines, demonstrating its preferential toxicity towards cancerous cells while exhibiting minimal effects on normal human cells . This selective activity positions this compound as a compound of interest for further investigation in the development of new therapeutic agents. Furthermore, this compound has been assessed for its anti-quorum sensing and antibiofilm activities, indicating broader biological relevance .

Overview of Sesquiterpene Coumarins from Ferula Species

Ferula is a large genus within the Apiaceae family, encompassing over 227 species . These plants are particularly renowned for being abundant sources of sesquiterpene esters and, more notably, sesquiterpene coumarins . Sesquiterpene coumarins are characterized by a molecular architecture that combines a coumarin (B35378) moiety with a sesquiterpene unit .

Numerous Ferula species have yielded a variety of sesquiterpene coumarins, including Ferula huber-morathii, Ferula assa-foetida, Ferula pseudalliacea, Ferula sinkiangensis, Ferula teterrima, Ferula drudeana, and Ferula turcica . This class of compounds exhibits a wide spectrum of biological properties, such as cytotoxic, antibacterial, anticoagulant, anti-inflammatory, and P-glycoprotein inhibitory effects . For instance, studies on Ferula huber-morathii have led to the isolation of fifteen sesquiterpene coumarin ethers, including this compound, which demonstrated cytotoxic activities against various cancer cell lines . Other notable sesquiterpene coumarins isolated from Ferula species, such as conferol and mogoltadone, have also shown potent cytotoxic effects with selectivity towards cancer cells . The prevalence of these compounds and their diverse bioactivities underscore the significance of Ferula species as a valuable resource in natural product drug discovery.

Historical Perspective of this compound Investigations

The earliest documented isolation and structural elucidation of this compound date back to 1966 . Researchers successfully isolated this coumarin, with a reported melting point of 176–177°C and a specific rotation [α]D of −54°C, from the neutral fraction of an acetone (B3395972) extract derived from the roots of Ferula plants . Specifically, the investigation involved species such as F. gummosa Boiss., F. pseudoreoselinum Rgl. et Schmalh., and F. Samarkandica Eug. Kor. .

Initial structural analysis determined this compound's chemical composition as C24H30O4 . It was identified as a spatial isomer of farnesiferol A, with the key structural distinction being the axial orientation of a secondary hydroxyl group in this compound . This early research laid the foundational understanding of this compound's chemical identity within the broader class of sesquiterpene coumarins. Subsequent investigations have built upon this historical foundation, moving beyond mere structural characterization to explore the compound's various biological activities, particularly its cytotoxic properties relevant to pharmaceutical applications .

Detailed Research Findings

This compound has been a subject of interest for its cytotoxic properties, particularly against human cancer cell lines. Research has demonstrated its ability to selectively inhibit the growth of certain cancer cells while showing minimal toxicity to normal cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast Cancer)32.1
PC-3 (Prostate Cancer)30
NIH (Normal Human Cell)>100 (non-toxic)

This data indicates that this compound exhibits moderate cytotoxic activity against breast and prostate cancer cell lines at concentrations of 32.1 µg/mL and 30 µg/mL, respectively. Importantly, at concentrations up to 100 µg/mL, this compound did not show toxicity against the normal human NIH cell line, suggesting a preferential cytotoxic effect on cancer cells . This preferential activity is a crucial aspect for potential therapeutic development, as it implies a wider therapeutic window.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O4 B1656254 Gummosin CAS No. 51819-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51819-92-2

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

7-[[(1S,4aS,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21-,24-/m0/s1

InChI Key

FCWYNTDTQPCVPG-UQWVPHONSA-N

SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C

Isomeric SMILES

C[C@@]12CC[C@@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C

Other CAS No.

51819-92-2

Origin of Product

United States

Isolation, Characterization, and Analytical Methodologies for Gummosin

Extraction and Isolation from Botanical Sources

The initial steps in obtaining Gummosin involve the extraction of crude material from its botanical origins, followed by preliminary isolation procedures.

Oleo-Gum-Resin Extraction from Ferula assa-foetida

The oleo-gum-resin of Ferula assa-foetida, commonly known as asafoetida, serves as a prominent source for this compound. A common extraction method involves maceration of the ground oleo-gum-resin with dichloromethane (B109758) (DCM) for a period of three days at room temperature . This process yields a concentrated extract, which is then subjected to further purification steps. For instance, 200 grams of the oleo-gum-resin can yield approximately 80 grams of a red extract, with 40 grams typically utilized for subsequent chromatographic separations . Ethanol extraction has also been employed for the oleo-gum-resin of F. assa-foetida, identifying this compound as one of the abundant compounds present .

Table 1: Oleo-Gum-Resin Extraction Parameters from Ferula assa-foetida

Botanical SourceMaterial FormSolventMethodDurationTemperatureYield (Example)
Ferula assa-foetidaGround Oleo-gum-resinDichloromethaneMaceration3 daysRoom Temp.80 g from 200 g
Ferula assa-foetidaDried AsafoetidaAbsolute Ethanol & Distilled Water (1:1)MacerationNot specifiedNot specifiedNot specified

Root Extraction from Ferula huber-morathii

Another significant botanical source for this compound is the roots of Ferula huber-morathii, an endemic plant found in Turkey . Studies on this species have demonstrated that the dichloromethane (DCM) extract of its roots is a rich source of active compounds, including sesquiterpene coumarin (B35378) ethers like this compound . In contrast, the methanol (B129727) extract from the same roots typically shows no cytotoxic activity, indicating the selective partitioning of these compounds into less polar solvents . Chloroform (CHCl3) extract of F. huber-morathii roots has also been successfully utilized for the isolation of this compound and other sesquiterpenoids .

Table 2: Root Extraction Parameters from Ferula huber-morathii

Botanical SourceMaterial FormSolventActivity Profile (General)
Ferula huber-morathiiRootsDichloromethaneActive (contains cytotoxic compounds)
Ferula huber-morathiiRootsChloroformActive (contains sesquiterpenoids)
Ferula huber-morathiiRootsMethanolInactive (at 100 µg/mL)

Chromatographic Purification Techniques

Following initial extraction, various chromatographic methods are employed to purify this compound from the complex mixture of natural compounds. These techniques leverage differences in polarity, size, and other chemical properties to achieve separation.

Column Chromatography Approaches

Column chromatography (CC) is a fundamental technique used for the initial fractionation and purification of this compound. For extracts from Ferula assa-foetida, silica (B1680970) gel (230–400 mesh) is commonly used as the stationary phase . A typical column setup might involve dimensions of 100 × 7 cm . Elution is often performed using a gradient system, starting with non-polar solvents like 100% petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297), eventually transitioning to a mixture of ethyl acetate and methanol . This gradient elution allows for the separation of compounds based on their differential affinities for the stationary and mobile phases. Through this process, numerous fractions are collected and analyzed, with this compound typically found in specific fractions (e.g., Fraction 25) which can then be further purified, often by recrystallization using solvent mixtures like petroleum ether–ethyl acetate (50:50) .

For Ferula huber-morathii extracts, bioactivity-directed fractionation often begins with a Sephadex LH-20 column . This type of column is effective for initial broad separations based on molecular size and weak interactions, preparing the fractions for more refined purification steps .

Table 3: Column Chromatography Parameters for this compound Isolation

Source PlantStationary PhaseColumn DimensionsElution System (Example)Outcome
Ferula assa-foetidaSilica gel 230–400 mesh 100 × 7 cm Gradient: Petroleum ether to Ethyl acetate, then to Ethyl acetate/Methanol 39 fractions; this compound in Fr. 25
Ferula huber-morathiiSephadex LH-20 Not specifiedNot specified (bioactivity-directed fractionation) Initial fractionation
Preparative Thin Layer Chromatography Utilization

Preparative Thin Layer Chromatography (Prep TLC) is a valuable technique for purifying smaller quantities of compounds, particularly when dealing with mixtures that have very similar retention factors (Rf values) or for obtaining a profile of natural extracts . For this compound, Prep TLC is performed on silica gel 60 GF₂₅₄ plates . These plates typically have a thicker layer of stationary phase (e.g., 250–2000 μm) compared to analytical TLC plates . The crude sample is applied as a thin, horizontal line at the bottom of the plate . After development in an appropriate solvent system, the separated bands, often visualized under UV light, are scraped off the plate . The compound of interest, like this compound, is then eluted from the scraped silica using a polar solvent such as ethyl acetate . This method has been applied in the isolation of this compound from both Ferula assa-foetida and Ferula huber-morathii .

High-Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is extensively used for the final purification and analysis of this compound, ensuring high purity levels (often >95%) . Semi-preparative HPLC systems, such as a KNAUER system equipped with a diode-array detector (Smartline DAD 2800), are commonly employed . A semi-preparative C18 column (e.g., Onyx monolithic; 100 × 10 mm) is a typical choice for the stationary phase, given its reversed-phase properties suitable for many natural products .

For the isolation of sesquiterpene coumarins, including this compound, from Ferula assa-foetida, HPLC is a crucial step after initial column chromatography and preparative TLC . Similarly, in the purification of compounds from Ferula huber-morathii roots, preparative HPLC with reverse-phase C18 columns is utilized . The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the composition adjusted based on the polarity of the fractions being purified . Detection wavelengths can vary, with chromatograms observed across a range from 200–600 nm, including specific wavelengths like 210 nm, 254 nm, 280 nm, and 366 nm .

Table 4: High-Performance Liquid Chromatography Parameters for this compound Purification

Source PlantHPLC TypeColumn Type & DimensionsDetectorMobile Phase (General)Detection Wavelengths (Range)Purity Achieved (Example)
Ferula assa-foetidaSemi-preparative C18 (Onyx monolithic; 100 × 10 mm) Diode-array detector (DAD 2800) Not specified (gradient likely)Not specified>95% (for sesquiterpene coumarins)
Ferula huber-morathiiPreparative Reverse-phase C18 Not specifiedAcetonitrile and Water (modified by polarity) 200–600 nm, 210, 254, 280, 366 nm Not specified

Structural Elucidation Methodologies

The precise determination of this compound's chemical structure relies heavily on a suite of sophisticated analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various spectrophotometric analyses.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound, providing detailed insights into the connectivity and spatial arrangement of atoms. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed, often complemented by two-dimensional (2D) NMR techniques such as ¹H-¹H correlation spectroscopy (COSY), nuclear Overhauser effect spectroscopy (NOESY), heteronuclear single-quantum coherence (HSQC), and heteronuclear multiple-bond connectivity (HMBC) . These 2D methods are particularly crucial for resolving overlapping signals and establishing long-range correlations, especially when one-dimensional NMR data are limited .

For this compound, specific ¹H NMR data have been reported, providing characteristic chemical shifts and coupling constants that help define its structure. The coumarin nucleus, a key structural feature, is typically characterized by doublets in the ¹H NMR spectrum .

Table 1: Selected ¹H NMR Data for this compound (400 MHz, CD₃OD)

Proton (Position)Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-47.88d9.6
H-57.51d8.8
H-86.96d2.4
H-66.90dd8.8, 2.4
H-36.23d9.6
H-12'a4.80br. s-
H-12'b4.70br. s-
H-11'a4.45dd10.0, 5.4
H-11'b4.13dd10.0, 6.9
H-3'3.41br. s-
H-15'1.04s-
H-13'0.99s-
H-14'0.87s-
H-1', 2', 5', 6', 7'1.78-1.48m-

The ¹³C NMR spectrum is crucial for identifying different carbon environments within the molecule. For sesquiterpene coumarins, the carbonyl group of the lactone ring in the coumarin moiety typically resonates between 160-162 ppm in the ¹³C NMR spectrum . While comprehensive ¹³C NMR data specifically for this compound were not detailed in the provided search results, ¹³C NMR is a standard technique used in its structural confirmation . For related compounds like badrakemin acetate, characteristic signals for ester carbonyl, methyl, methine, and methylene (B1212753) groups confirm the sesquiterpene skeleton .

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation patterns of this compound, which are essential for determining its molecular formula and structural features . High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the accurate determination of elemental composition.

For this compound, various ionization techniques have been applied:

Electrospray Ionization Mass Spectrometry (ESI-MS) has shown a molecular ion at m/z 383.2219 for [M + H]⁺, which aligns with the calculated mass for C₂₄H₃₁O₄ (383.2222) .

Electron Ionization Mass Spectrometry (EI-MS) has revealed a molecular ion [M]⁺ at m/z 382, consistent with the molecular formula C₂₄H₃₀O₄ .

Liquid Chromatography-Mass Spectrometry (LC-MS) analyses have identified precursor ions and their fragmentation patterns. For instance, a precursor ion at m/z 405.4 corresponds to [M + Na]⁺ (C₂₄H₃₀NaO₄) . Other LC-MS data indicate a precursor ion of [M-H₂O+H]⁺ at m/z 365.211, yielding fragment ions such as 163.039093 (100%), 365.211487 (63.64%), and 175.039093 (54.55%) . Additionally, a [2M+Ca]²⁺ precursor at m/z 402.195 has been observed, with prominent fragment ions including 163.038498 (100%), 203.179596 (82.86%), and 402.194702 (80%) .

Table 2: Mass Spectrometry Data for this compound

MS TypePrecursor Ion / Molecular Ionm/z (Observed)Molecular Formula (Calculated)Key Fragment Ions (m/z, Relative Abundance)
ESI-MS[M + H]⁺383.2219C₂₄H₃₁O₄ (383.2222)Not specified in source
EI-MS[M]⁺382C₂₄H₃₀O₄Not specified in source
LC-MS[M + Na]⁺405.4C₂₄H₃₀NaO₄Not specified in source
LC-MS[M-H₂O+H]⁺365.211-163.039093 (100%), 365.211487 (63.64%), 175.039093 (54.55%), 203.179596 (50%), 109.101196 (49.09%)
LC-MS[2M+Ca]²⁺402.195-163.038498 (100%), 203.179596 (82.86%), 402.194702 (80%), 133.100998 (60%), 411.202209 (54.29%)

Spectrophotometric and Spectroscopic Analyses (e.g., UV-Vis, FTIR)

Spectrophotometric techniques, such as Ultraviolet-Visible (UV-Vis) and Fourier-transform Infrared (FTIR) spectroscopy, provide complementary information about the functional groups and conjugated systems present in a molecule. While specific UV-Vis and FTIR data for this compound were not explicitly detailed in the provided search results, these methods are standard for the characterization of natural products, including sesquiterpene coumarins .

UV-Vis spectroscopy is used to detect chromophores, such as the conjugated system within the coumarin moiety, by identifying characteristic absorption maxima . FTIR spectroscopy is employed to identify specific functional groups through their unique vibrational frequencies . For instance, the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, particularly from the lactone ring), and various C-H stretches from both aromatic and aliphatic regions can be identified from the FTIR spectrum . For a related sesquiterpene coumarin, Turcicanol B, characteristic IR absorption bands were observed, indicating the presence of hydroxyl and carbonyl functionalities, as well as various C-H stretching and bending vibrations . These types of analyses are crucial for confirming the presence of expected functional groups and for comparison with known structural motifs.

X-ray Crystallography for Related Structural Analogs

X-ray crystallography is a powerful technique for unequivocally determining the three-dimensional structure and absolute configuration of crystalline compounds. While direct X-ray crystallographic data for this compound was not found in the provided sources, this method has been successfully applied to structurally related sesquiterpene coumarin analogs, such as Samarcandin (B610672) . The absolute configuration of Samarcandin, also isolated from Ferula assa-foetida, was definitively established through the X-ray crystallographic analysis of its semi-synthetic (R)-MTPA ester . This demonstrates the utility of X-ray crystallography in confirming the stereochemistry of complex natural products within this class of compounds, including those structurally similar to this compound . Such detailed structural information is vital for understanding the precise arrangement of atoms in these molecules and for validating spectroscopic assignments.

Compound Names and PubChem CIDs

Biosynthetic Pathways of Gummosin

General Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 isoprenoid compounds derived from three isoprene (B109036) units . The universal precursors for all isoprenoids, including sesquiterpenes, are the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . These precursors are synthesized through two distinct metabolic pathways: the Mevalonate (B85504) (MVA) pathway and the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) pathway .

Mevalonate Pathway Precursors

The Mevalonate (MVA) pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is a crucial metabolic route present in eukaryotes, archaea, and some bacteria . This pathway initiates with acetyl-CoA, which undergoes a series of enzymatic reactions to produce IPP and DMAPP .

The key steps in the MVA pathway involve:

Condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA.

A second condensation to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA).

Reduction of HMG-CoA to (R)-mevalonate.

Subsequent phosphorylation steps convert mevalonate to mevalonate-5-phosphate and then to mevalonate-5-pyrophosphate.

Finally, decarboxylation of mevalonate-5-pyrophosphate yields isopentenyl pyrophosphate (IPP) .

IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme isopentenyl pyrophosphate isomerase .

The MVA pathway primarily operates in the cytosol of plant cells, where it contributes to the biosynthesis of sterols and other isoprenoids .

2-C-Methyl-D-Erythritol 4-Phosphate Pathway Precursors

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, provides an alternative route for the biosynthesis of IPP and DMAPP . This pathway is prevalent in most eubacteria, photosynthetic bacteria, and the plastids of higher plants .

The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase . DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase . Subsequent enzymatic steps lead to the formation of IPP and DMAPP, which are then utilized for the synthesis of various plastid-derived isoprenoids, including monoterpenes, diterpenes, and carotenoids .

Both IPP and DMAPP are ultimately condensed by farnesyl pyrophosphate synthase (FPPS) to form farnesyl pyrophosphate (FPP), a C15 precursor that serves as the universal building block for all sesquiterpenes .

Here is a summary of the primary precursors for IPP and DMAPP synthesis:

Pathway NameInitial PrecursorKey IntermediateFinal C5 UnitsCellular Location (Plants)
Mevalonate (MVA) PathwayAcetyl-CoA(R)-MevalonateIPP, DMAPPCytosol
2-C-Methyl-D-Erythritol 4-Phosphate (MEP) PathwayPyruvate, D-Glyceraldehyde 3-PhosphateDXP, MEPIPP, DMAPPPlastids

Coupling Mechanisms of Sesquiterpene and Coumarin (B35378) Units

The formation of sesquiterpene coumarins like Gummosin involves a crucial coupling event between a sesquiterpene moiety and a coumarin scaffold. These compounds are predominantly found in plants of the Apiaceae and Asteraceae families . The linkage between the two units can be either an ether (O-prenylation) or a carbon-carbon (C-prenylation) bond . This compound is an O-prenylated sesquiterpene coumarin .

The biosynthesis of O-prenylated sesquiterpene coumarins typically proceeds through the farnesylation of a 7-hydroxycoumarin, such as umbelliferone (B1683723) (7-hydroxycoumarin), scopoletin, or isofraxidin (B1672238) . This initial step involves the transfer of a farnesyl moiety from farnesyl diphosphate (B83284) (FPP) to the hydroxyl group of the coumarin, forming a linear 7-farnesyloxycoumarin, such as umbelliprenin (B192621) . This prenylation reaction is catalyzed by an O-prenyltransferase, specifically an O-farnesyltransferase . While the specific O-farnesyltransferase for this compound is not fully characterized, prenyltransferases are known to attach prenyl moieties (like farnesyl) to various aromatic acceptor molecules .

Enzymatic Reactions and Intermediates in this compound Biosynthesis

Following the initial O-farnesylation, the linear 7-farnesyloxycoumarin undergoes further enzymatic modifications to yield the complex cyclic structure characteristic of sesquiterpene coumarins. The general proposed pathway for these compounds includes the following steps:

Prenylation : As mentioned, an O-farnesyltransferase catalyzes the attachment of farnesyl pyrophosphate (FPP) to a hydroxycoumarin (e.g., umbelliferone) to form a linear farnesyloxycoumarin (e.g., umbelliprenin) .

Epoxidation : The terminal double bond of the linear 7-farnesyloxycoumarin is then epoxidized by a sesquiterpene coumarin epoxidase . This introduces an epoxide group, which is crucial for the subsequent cyclization.

Cyclization : Sesquiterpene coumarin synthases, which are a type of terpene synthases (cyclases), play a pivotal role in the cyclization of the farnesyl moiety . These enzymes protonate the epoxidized intermediate, initiating a carbocation cascade that leads to the formation of various cyclic sesquiterpene skeletons . These cyclization reactions often involve complex rearrangements, including Wagner-Meerwein rearrangements, hydride shifts, methyl shifts, and other alkyl shifts . The specific structure of the final sesquiterpene coumarin, like this compound, depends on the precise cyclization and rearrangement patterns dictated by the sesquiterpene coumarin synthase involved .

Further Modifications : After cyclization, the sesquiterpene coumarin skeleton may undergo additional enzymatic modifications such as hydroxylation (potentially by cytochrome P450 enzymes), oxidation, or other functional group introductions to achieve the final structure of this compound .

While the general enzymatic steps for sesquiterpene coumarin biosynthesis are understood, the specific enzymes and detailed intermediates leading directly to this compound's unique structure are still areas of ongoing research . However, the framework of prenylation, epoxidation, and subsequent cyclization by sesquiterpene coumarin synthases provides a robust model for its formation.

Synthetic and Semi Synthetic Approaches to Gummosin and Analogs

Total Synthesis Strategies for the Sesquiterpene Coumarin (B35378) Scaffold

The sesquiterpene coumarin scaffold, a core component of Gummosin, is a significant target in natural product synthesis. These compounds are biosynthesized from 7-hydroxycoumarins, such as umbelliferone (B1683723), through a process involving farnesylation to produce linear 7-farnesyloxycoumarins. Subsequent cyclization reactions, catalyzed by sesquiterpene coumarin synthases, transform these linear precursors into complex cyclic structures. The enzymatic cyclization mechanisms often involve intricate carbocation cascades, including Wagner-Meerwein rearrangements (e.g., hydride, methyl, and other alkyl shifts) and Grob fragmentations, which contribute to the structural diversity observed in this class of compounds.

While specific total synthesis pathways for this compound are not extensively detailed in the literature, the broader field of coumarin synthesis offers numerous strategies for constructing and modifying the coumarin scaffold. The concept of "divergent synthesis" is particularly relevant for sesquiterpenoids, aiming to access a wide array of related structures from a common, easily accessible scaffold, thereby addressing challenges in natural product supply and diversity. This approach is crucial for generating a rich collection of carbocycles in various oxidation states through simple and scalable transformations.

Semi-Synthetic Derivatization of this compound and Related Compounds

Semi-synthetic approaches play a vital role in expanding the chemical diversity and improving the biological properties of natural products. This involves chemically modifying naturally occurring compounds to create novel derivatives or analogs. For sesquiterpene coumarins, semi-synthetic derivatization has been employed for structural elucidation. For instance, the absolute configuration of samarcandin (B610672), another sesquiterpene coumarin found in Ferula species, was unequivocally determined through X-ray crystallographic analysis of its semi-synthetic (R)-MTPA ester.

This compound, along with other sesquiterpene coumarins like ferukrin, ferukrin acetate (B1210297), deacetylkellerin, kellerin, samarcandone, and samarcandin acetate, are naturally isolated compounds from Ferula species. These compounds serve as prime candidates for semi-synthetic modifications to explore new chemical entities with potentially enhanced or altered biological activities. The inherent "synthetic plasticity" of natural products and their potential for derivatization are key factors in drug discovery efforts.

Structure-Activity Relationship Studies via Synthetic Modifications

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to identify the specific structural features of a compound that are responsible for its biological activity. For this compound and other sesquiterpene coumarins, SAR investigations have provided insights into their cytotoxic properties.

This compound has demonstrated moderate cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Notably, research findings indicate that this compound exhibits preferential cytotoxicity towards these cancer cell lines, showing no significant toxicity against normal human NIH cells at concentrations up to 100 µg/mL.

The cytotoxic activity of this compound against cancer cell lines is summarized in the table below:

Cell LineIC50 (µg/mL)Reference
MCF-732.1
PC-330
NIH (Normal)>100

SAR studies on sesquiterpene coumarins from Ferula assa-foetida, including this compound, have been conducted to understand how structural variations influence their cytotoxic effects. The coumarin scaffold is considered a versatile framework for developing anticancer agents due to its inherent structural diversity. Modifications to the coumarin structure, such as changes in chain length or the substitution of furan (B31954) rings, have been shown to significantly impact the anticancer activity of coumarin derivatives. Furthermore, some sesquiterpene coumarins are recognized for their ability to inhibit P-glycoprotein pumps, which are a major mechanism of multidrug resistance in cancer cells. These findings highlight the potential for synthetic modifications of this compound to optimize its anticancer profile and overcome resistance mechanisms.

Mechanistic Investigations of Gummosin S Biological Activities in Vitro and Preclinical Models

Anticancer Mechanisms

Research has highlighted several mechanisms through which Gummosin exerts its anticancer effects, primarily in cellular models.

Preferential Cytotoxicity against Cancer Cell Lines (e.g., Human Breast and Prostate Cancer)

This compound has demonstrated moderate cytotoxic activity with preferential selectivity against human cancer cell lines, specifically human breast cancer (MCF-7) and prostate cancer (PC-3) cells. Studies have shown that this compound exhibits inhibitory effects on the viability of these cancer cells. For instance, it displayed IC50 values of 32.1 µg/mL against MCF-7 cells and 30 µg/mL against PC-3 cells. Crucially, this compound showed negligible toxicity against normal human cell lines, such as NIH (normal human embryonic stem cells) and HEK-293T cells, even at concentrations significantly higher than those effective against cancer cells (e.g., no toxicity against NIH cells up to 100 µg/mL and an IC50 of 38.18 µg/mL for HEK-293T cells). This preferential cytotoxicity suggests a selective action against malignant cells, a highly desirable characteristic for potential therapeutic agents.

Table 1: Cytotoxic Activity (IC50) of this compound against Cancer and Normal Cell Lines

Cell Line TypeCell Line NameIC50 (µg/mL)Reference
Human Breast CancerMCF-732.1
Human Prostate CancerPC-330
Normal HumanNIH>100 (no toxicity)
Normal HumanHEK-293T38.18

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

This compound has been implicated in inducing apoptosis and modulating the cell cycle in cancer cellular models. Formulations containing this compound, such as this compound-loaded solid lipid nanoparticles, have demonstrated pro-apoptotic effects. These effects are characterized by molecular alterations, including an increased expression of pro-apoptotic proteins, notably Bax and caspase-3, alongside a decreased expression of the anti-apoptotic protein Bcl-2. Furthermore, this compound has been observed to induce cell cycle arrest, specifically by stopping cells in the SubG1 phase, which is a common indicator of apoptotic induction. The induction of apoptosis and cell cycle modulation are critical mechanisms by which many natural products exert their anticancer activity.

Antioxidant Effects in Cellular Models

This compound possesses antioxidant potential, which contributes to its biological activities. Research indicates its ability to reduce free radicals and inhibit the production of reactive oxygen species (ROS) in cellular models. Furthermore, studies on Ferula assa-foetida extracts, which contain this compound, have shown their capacity to reduce lipid peroxidation and promote the activities of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). These antioxidant effects are important in mitigating oxidative stress, a factor often associated with cancer progression and other pathological conditions.

Modulatory Effects on Multidrug Resistance Mechanisms (e.g., P-glycoprotein inhibition by related coumarins)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Sesquiterpene coumarins, the class of compounds to which this compound belongs, are recognized for their ability to inhibit P-gp pumps. While direct studies on this compound's P-gp inhibition are limited, other coumarins have demonstrated this modulatory effect. For instance, farnesiferol A and galbanic acid have been shown to inhibit P-gp-dependent rhodamine 123 efflux in doxorubicin-resistant breast cancer cell lines. Similarly, cnidiadin, another natural coumarin (B35378), has been found to inhibit P-gp transport activity and reverse MDR1 multidrug resistance by competitively inhibiting the binding and efflux of drugs by P-gp. These findings suggest that this compound, as a member of this class, may also contribute to overcoming MDR by modulating P-glycoprotein activity.

Neurobiological Mechanisms

While the primary focus on this compound has been its anticancer properties, some investigations have explored its neurobiological effects, often within the context of broader Ferula plant extracts.

Studies using scopolamine-induced memory impairment models have provided insights into this compound's potential neuroprotective and cognitive-enhancing properties. In these models, this compound treatment has been observed to prevent the scopolamine-induced decrease in the total number of neurons in key hippocampal regions, specifically the CA1 and CA3 areas. This suggests a role in preserving neuronal populations critical for memory and learning.

Furthermore, this compound has demonstrated modulatory effects on gene expression related to neuroplasticity and cognition. It has been shown to relatively increase the expression of the NR2A gene and help return the expression of the NR2B gene to control levels in scopolamine-treated models. NR2A and NR2B subunits of NMDA receptors play crucial roles in synaptic plasticity and memory. Additionally, this compound has been noted to impact CREB (cAMP response element-binding protein) mRNA expression, a transcription factor vital for synaptic plasticity, cell survival, neurogenesis, and cognition in the hippocampus and cortex.

Table 2: Effects of this compound on Neuronal Count and Gene Expression in Scopolamine-Impaired Models

ParameterScopolamine (B1681570) Effect (vs. Control)This compound Effect (vs. Scopolamine)Reference
CA1 Hippocampal NeuronsReduced by 36%Prevented decrease (no significant difference from control)
CA3 Hippocampal Pyramidal NeuronsSignificantly lowerShowed significant difference (improved)
CREB mRNA ExpressionSignificant decreaseNo significant difference from control (improved)
NR2A Gene ExpressionDecreasedRelatively increased
NR2B Gene ExpressionIncreasedReturned to control levels (Gummosin20), relative improvement (Gummosin10)

Modulation of Memory and Learning Processes in Scopolamine-Impaired Models

Studies have investigated this compound's capacity to ameliorate cognitive deficits induced by scopolamine, a pharmacological agent known to impair memory and learning. Scopolamine induces memory impairment by weakening the cholinergic system and indirectly affecting the glutamatergic system . Research indicates that scopolamine leads to impaired memory, learning, and synaptic plasticity .

In preclinical models, this compound administration has been shown to counteract the neurodegenerative effects observed in scopolamine-impaired models. Specifically, treatment with this compound (at a dose of 20) prevented a significant decrease in the total number of neurons in the CA1 region of the hippocampus, a brain area crucial for memory formation . Furthermore, this compound demonstrated an ability to restore synaptic plasticity, as evidenced by an increase in Long-Term Potentiation (LTP) induction in scopolamine-impaired groups, bringing LTP levels back to normal .

GroupCA1 Neuron Count (Relative to Control) LTP Induction (% of Control)
Control100%100%
Scopolamine64% (36% reduction)Reduced
Scopolamine + Gummosin10No significant difference from control201.8 ± 18.23% (reached normal level)
Scopolamine + Gummosin20No significant difference from control231.5 ± 17.61% (reached normal level)
Scopolamine + DonepezilSignificant difference from scopolamine group234.7 ± 17.08% (reached normal level)

Effects on N-Methyl-D-Aspartate Receptor Subunit Expression (e.g., NR2B)

This compound's influence on memory and learning appears to involve the modulation of N-Methyl-D-Aspartate (NMDA) receptor subunit expression. NMDA receptors play a critical role in synaptic plasticity, learning, and memory . Studies have shown that scopolamine significantly increases the messenger RNA (mRNA) expression of the NR2B subunit, while decreasing the mRNA expression of the NR2A subunit . The NR2B subunit is generally associated with perisynaptic sites and its activity is linked to cell death, whereas NR2A receptors are typically found at synaptic sites .

This compound administration effectively counteracted these scopolamine-induced changes. Both this compound at 10 and 20 doses decreased NR2B mRNA expression, returning it closer to control levels . Concurrently, this compound (at 10 and 20 doses) relatively increased the expression of the NR2A gene . The negative regulatory role of the NR2B subunit in internal neurogenesis suggests that this compound's reduction of NR2B expression may contribute to stimulating neurogenesis .

GroupNR2B mRNA Expression (Relative to Control) NR2A mRNA Expression (Relative to Control)
Control0.42 ± 0.231.65 ± 0.31
Scopolamine2.11 ± 0.52 (significant increase)0.14 ± 0.36 (significant decrease)
Scopolamine + Gummosin101.11 ± 0.33 (no significant difference from control)0.24 ± 0.50 (relatively increased)
Scopolamine + Gummosin20No specific data for Gummosin20 alone, but overall decrease observed 1.14 ± 0.12 (relatively increased)

Influence on cAMP Response Element-Binding Protein (CREB) Levels

The cAMP Response Element-Binding protein (CREB) is a transcription factor crucial for neuronal plasticity, cell survival, neurogenesis, and cognitive functions, particularly in the hippocampus and cortex . In scopolamine-impaired models, CREB mRNA expression in the hippocampus was significantly reduced .

This compound treatment demonstrated a positive influence on CREB levels. Administration of this compound (at both 10 and 20 doses) resulted in a relative increase and return of CREB mRNA expression to normal levels . This activation of CREB is significant as it leads to increased expression of genes vital for neuronal survival and offers protection against apoptotic effects .

GroupCREB mRNA Expression (Relative to Control)
Control1.65 ± 0.32
Scopolamine0.14 ± 0.07 (significant decrease)
Scopolamine + Gummosin100.31 ± 1.06 (no significant difference from control)
Scopolamine + Gummosin200.38 ± 1.16 (no significant difference from control)
Scopolamine + Donepezil0.24 ± 1.36 (no significant difference from control)

Potential Stimulation of Internal Neurogenesis

Neurogenesis, the process of generating new neurons, particularly in the adult hippocampus, is closely linked to learning and memory processes . Scopolamine administration has been shown to induce structural changes in the CA1 and CA3 regions of the hippocampus, including a reduction in the number of neurons .

This compound's ability to stimulate internal neurogenesis is suggested by its impact on the NR2B subunit. The NR2B subunit of the NMDA receptor is known to have a negative regulatory role in internal neurogenesis . By significantly decreasing the expression of the NR2B subunit, this compound potentially stimulates internal neurogenesis, thereby contributing to the observed improvements in memory and synaptic plasticity . Furthermore, treatment with this compound (at a dose of 20) prevented the scopolamine-induced decrease in the number of neurons in the CA1 region, indicating a neuroprotective effect that supports neuronal survival .

Antimicrobial and Quorum Sensing Inhibition Mechanisms

Beyond its neurological effects, this compound has demonstrated significant antimicrobial properties, particularly through its ability to interfere with bacterial quorum sensing (QS) systems. Quorum sensing is a cell-to-cell communication system employed by bacteria to coordinate collective behaviors, including biofilm formation and virulence factor production .

Anti-Quorum Sensing Activity against Bacterial Pathogens (e.g., Pseudomonas aeruginosa)

This compound, as a coumarin derivative, has been investigated for its potential as a quorum sensing inhibitor . Studies focusing on Pseudomonas aeruginosa PAO1, a significant bacterial pathogen, have shown that this compound exhibits considerable anti-quorum sensing activity. This compound was found to significantly reduce biofilm formation by P. aeruginosa PAO1, achieving a 58% reduction compared to controls . This inhibition of biofilm formation is a crucial aspect of combating bacterial infections, as biofilms provide a protective matrix against antibiotics and host immune responses .

CompoundBiofilm Formation Inhibition against P. aeruginosa PAO1 (%)
4-farnesyloxycoumarin62%
This compound58%
Farnesiferol A45%
Farnesiferol B56%
Farnesiferol C58%

Inhibition of Virulence Factor Production (e.g., Pyocyanin (B1662382), Pyoverdine)

In addition to inhibiting biofilm formation, this compound has been shown to suppress the production of key virulence factors in Pseudomonas aeruginosa. Virulence factors, such as pyocyanin, pyoverdine, and proteases, contribute significantly to the pathogenicity of P. aeruginosa and its ability to cause infections .

Research indicates that this compound significantly reduced pyocyanin production by approximately 44% . Pyocyanin is a blue, water-soluble pigment that plays a vital role in biofilm maturation and P. aeruginosa pathogenicity, contributing to oxidative stress and immune dysregulation in host cells . Furthermore, this compound decreased pyoverdine concentration by about 14% . Pyoverdine is a fluorescent siderophore essential for iron acquisition and the regulation of other virulence factors . This compound also demonstrated an inhibitory effect on protease production, reducing it by 31% . Proteases are enzymes that can disrupt host lung tissue and modulate inflammatory responses .

CompoundPyocyanin Production Reduction (%) Pyoverdine Production Reduction (%) Protease Production Inhibition (%)
4-farnesyloxycoumarin62%16%32%
This compound44%14%31%
Farnesiferol A24%13%29%
Farnesiferol B36.3%17%75%

Interaction with Transcriptional Regulators (e.g., PqsR)

This compound, as a coumarin derivative, has been identified and studied as a quorum sensing (QS) inhibitor . Quorum sensing is a cell-to-cell communication system utilized by bacteria to coordinate collective behaviors, including biofilm formation and the production of virulence factors . In Pseudomonas aeruginosa PAO1, a significant opportunistic pathogen, the interaction of this compound with the transcriptional regulator protein PqsR has been investigated through molecular docking and structural analysis .

Molecular docking studies have demonstrated that this compound is capable of binding to the active site of the PqsR protein . This interaction is crucial because PqsR plays a central role in regulating the expression of various genes associated with virulence in P. aeruginosa, including those responsible for producing pyocyanin, elastase, hydrogen cyanide, and lectins, as well as the biosynthesis of the pqsABCDE operon .

In vitro evaluations have shown that this compound significantly reduces the production of these virulence factors in Pseudomonas aeruginosa cultures. Specifically, this compound led to a 44% reduction in pyocyanin production and a 14% decrease in pyoverdine concentration . By interfering with PqsR activity, this compound exhibits the potential to diminish both the pathogenicity and resistance capabilities of this recalcitrant bacterium .

CompoundEffect on Virulence Factor Production in P. aeruginosa (Reduction)
This compoundPyocyanin: 44%
Pyoverdine: 14%
4-FarnesyloxycoumarinPyocyanin: 62%
Pyoverdine: 16%
Farnesiferol APyocyanin: 24%
Pyoverdine: 13%
Farnesiferol BPyocyanin: 36.3%
Pyoverdine: 17%

Synergistic Effects with Conventional Antimicrobials

The ability of this compound to act synergistically with conventional antimicrobials has been explored, particularly in combination with tobramycin (B1681333) (TOB) against Pseudomonas aeruginosa . Synergism in antimicrobial therapy refers to a combined effect that is greater than the sum of the individual effects of each agent .

Studies have indicated that this compound can enhance the antibacterial activity of tobramycin. When Pseudomonas aeruginosa was treated with tobramycin alone, 86% of the bacteria remained viable . However, in the presence of this compound (at a concentration of 200 μg/mL), the proportion of viable bacteria was notably reduced to 66.6% . Further analysis revealed that the sterilization efficiency of tobramycin was increased by 19.4% when combined with this compound compared to tobramycin treatment alone . This suggests that this compound may serve as an effective adjuvant to conventional antibiotics, potentially helping to overcome bacterial resistance mechanisms.

Treatment GroupViable Bacteria Percentage in P. aeruginosaSterilization Efficiency Increase (vs. TOB alone)
Tobramycin (TOB) alone86%
TOB + this compound (200 μg/mL)66.6% 19.4%
TOB + Farnesiferol A (200 μg/mL)27%
TOB + Farnesiferol B (200 μg/mL)27%
TOB + Farnesiferol C (200 μg/mL)34.6%
TOB + 4-Farnesyloxycoumarin (200 μg/mL)69% 17%

Antiviral Mechanisms (In Silico Explorations)

Computational studies, particularly molecular docking, play a vital role in the initial stages of antiviral drug discovery by predicting the potential interactions between small molecules and viral proteins . This compound has been investigated in silico for its potential antiviral properties, with a focus on its interactions with proteins from highly pathogenic viruses .

Computational Docking Studies with Viral Proteins (e.g., Ebola Virus VP35 and VP24)

Ebola virus (EBOV) proteins VP35 and VP24 are recognized as crucial targets for antiviral drug development due to their indispensable roles in viral replication and their ability to suppress the host's innate immune response, particularly the interferon cascade .

Molecular docking studies have explored the binding affinity of this compound to these critical Ebola virus proteins. A study by Setlur et al. indicated that this compound exhibited a high predicted binding energy of -9.1 kcal/mol for both Ebola virus VP35 (PDB ID: 4IJE) and VP24 (PDB ID: 4M0Q) . Another comparative in silico study, which included this compound as a control ligand against Ebola VP-35 protein, reported a binding energy of -7.8 kcal/mol. Furthermore, this compound has been identified as a potential inhibitor of the VP24 protein. These computational findings suggest that this compound could potentially act as an antiviral agent by targeting these essential proteins of the Ebola virus, warranting further experimental validation.

CompoundTarget Viral ProteinPredicted Binding Energy (kcal/mol)Reference
This compoundEbola Virus VP35-9.1
Ebola Virus VP24-9.1
This compoundEbola Virus VP35-7.8
LimoninEbola Virus VP35-9.7
Ebola Virus VP24-9.7

Advanced Delivery Systems and Formulations for Gummosin

Nanoparticle Encapsulation Strategies (e.g., Solid Lipid Nanoparticles)

Nanoparticle encapsulation represents a significant advancement in drug delivery, allowing for the protection of sensitive compounds, improvement of their solubility, and modulation of their pharmacokinetic profiles. Solid Lipid Nanoparticles (SLNs) are a prominent example of such systems, composed of solid lipids that can encapsulate active pharmaceutical ingredients. For Gummosin, SLNs have been successfully employed as a nanocarrier system .

The preparation of this compound-loaded SLN-chitosan-folic acid nanoparticles (GUM-SCF-NPs) typically involves methods such as homogenization and ultrasound . These techniques facilitate the formation of nanoparticles with specific characteristics crucial for effective delivery. Characterization studies of synthesized GUM-SCF-NPs have revealed key physical properties: a size of 237.3 nm, a positive surface charge of +41.2 mV, and a dispersion index (PDI) of 0.19 . These parameters are vital as they influence the nanoparticles' stability, cellular uptake, and distribution within biological systems. The small particle size and narrow polydispersity index indicate a uniform and stable colloidal system, which is generally desirable for nanocarriers .

Targeted Delivery Approaches (e.g., Folic Acid-Decorated Chitosan (B1678972) Nanoparticles)

Targeted drug delivery aims to selectively deliver therapeutic agents to specific cells or tissues, thereby maximizing efficacy and minimizing off-target effects on healthy cells . For this compound, a targeted delivery approach has been developed utilizing folic acid-decorated chitosan nanoparticles .

Chitosan (CS), a naturally derived polymer from chitin, is widely recognized for its biocompatibility, biodegradability, and low toxicity, making it an excellent material for drug and gene delivery systems . Its reactive functional hydroxide (B78521) and amine groups allow for easy chemical modification . Folic acid (FA) is frequently used as a targeting ligand due to the overexpression of its receptor on the surface of various human epithelial cancer cells . This overexpression allows for specific recognition and uptake of folate-conjugated nanoparticles by cancer cells through receptor-mediated endocytosis .

In the case of this compound, SLNs were decorated with folate-bound chitosan (CS-FA) to create GUM-SCF-NPs . This strategic functionalization allows the nanoparticles to actively target cells that overexpress folate receptors, such as MCF7 breast cancer cells . The integration of folic acid into chitosan-based delivery systems has been shown to provide an organized targeting ability, enhancing the selective delivery of encapsulated drugs .

Evaluation of Drug Encapsulation Efficiency and Release Profiles In Vitro

The efficacy of a nanoparticle-based drug delivery system is heavily dependent on its ability to efficiently encapsulate the therapeutic agent and control its release over time. For this compound-loaded SLN-chitosan-folic acid nanoparticles (GUM-SCF-NPs), these critical parameters have been evaluated through in vitro studies .

Encapsulation Efficiency: The synthesized GUM-SCF-NPs demonstrated a high drug loading, or encapsulation efficiency, of 82.2% . High encapsulation efficiency is crucial for maximizing the amount of drug delivered per nanoparticle, thereby potentially reducing the required dose of the formulation.

In Vitro Release Profile: The release profile of this compound from the GUM-SCF-NPs was assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and absorption spectrophotometry . The studies indicated a sustained release pattern, with 77.51% of the loaded this compound being released over a period of 10 days . This sustained release characteristic is beneficial as it can maintain therapeutic concentrations over an extended period, potentially reducing dosing frequency and improving patient compliance.

The following table summarizes the key characteristics and performance metrics of this compound-loaded SLN-chitosan-folic acid nanoparticles:

Table 1: Characteristics and In Vitro Performance of this compound-Loaded SLN-Chitosan-Folic Acid Nanoparticles (GUM-SCF-NPs)

ParameterValueSource
Particle Size237.3 nm
Surface Charge (Zeta Potential)+41.2 mV
Polydispersity Index (PDI)0.19
Encapsulation Efficiency82.2%
Cumulative Drug Release (10 days)77.51%

Comparative and Future Research Directions

Structure-Activity Relationships of Gummosin and Related Sesquiterpene Coumarins

This compound exhibits moderate cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with reported IC50 values of 32.1 µg/mL and 30 µg/mL, respectively. Notably, it has shown no observed toxicity against normal human cell lines (NIH cells), suggesting a degree of selective cytotoxicity.

Comparative studies with other sesquiterpene coumarins isolated from Ferula species reveal insights into structural features influencing biological activity. For instance, conferol and mogoltadone have demonstrated more potent cytotoxic effects against COLO 205 (colon), K-562 (lymphoblast), and MCF-7 cancer cell lines, while exhibiting low cytotoxicity against non-cancerous human umbilical vein epithelial cells (HUVEC). The orientation of specific chemical groups, such as the C-11′ hydroxymethylene group of the drimane (B1240787) moiety (equatorial versus axial), has been identified as a factor influencing the cytotoxic activity of these compounds. Furthermore, the C-9′ epimer of badrakemin, as well as colladonin, showed increased cytotoxic activity with axial stereochemistry. Acetylation can also impact activity, with badrakemin acetate (B1210297) showing a slight increase in activity in HCT116 cells, while this compound acetate demonstrated decreased activity in COLO205 and HCT116 cells but increased activity in A498 cells. The presence of an oxygen bridge in the A ring of monocyclic sesquiterpene coumarins has been linked to improved anti-neuroinflammatory activity, and a ring structure in the sesquiterpene moiety appears essential for this effect. These findings highlight the importance of subtle structural variations in dictating the pharmacological profiles of these complex natural products.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research by enabling the generation and analysis of large datasets. These approaches are increasingly being applied in natural product research to comprehensively understand the mechanisms of action of phytochemicals and to discover novel metabolites.

While specific studies detailing the application of omics technologies directly to this compound for mechanistic elucidation are not widely reported in the current literature, the broader class of sesquiterpene coumarins and other plant-derived compounds are prime candidates for such investigations. For example, metabolomics and transcriptomics have been successfully integrated to study metabolite profiles and gene expression patterns in plants, particularly concerning terpenoids and sesquiterpenoids, in response to various stimuli. This integration allows for the construction of gene-metabolite networks, the identification of key regulatory nodes, and a more thorough understanding of molecular response mechanisms. Applying these multi-omics strategies to this compound could reveal its precise molecular targets, affected cellular pathways, and downstream biological effects, thereby providing a more complete picture of its therapeutic potential.

Exploration of Novel Therapeutic Applications Beyond Current Research Scope

Current research on this compound primarily focuses on its cytotoxic and anticancer properties. However, computational studies have expanded its potential therapeutic scope by identifying this compound as a promising inhibitor against the cap-binding domain of the Rift Valley fever virus (RVFV-CBD). This purely computational finding suggests a novel antiviral application for this compound, warranting further experimental validation.

Beyond this compound, other sesquiterpene coumarins from Ferula species exhibit a diverse range of biological activities, hinting at broader therapeutic possibilities for this compound class. These activities include anti-immune inflammatory, antibacterial, disinsection, and neuroinflammation inhibition. Some sesquiterpene coumarins have also shown potential as inhibitors of α-amylase and α-glucosidase, suggesting applications in managing Type 2 Diabetes Mellitus. Exploring these varied activities for this compound could lead to the discovery of new therapeutic avenues beyond its currently established cytotoxic effects.

Development of Standardized Research Protocols for this compound Studies

The development and adoption of standardized research protocols are crucial for ensuring the reproducibility, comparability, and reliability of scientific findings related to this compound. While specific, universally adopted standardized protocols for the biological assays of this compound are not extensively detailed in the current literature, common laboratory methods are widely employed. For instance, the MTT colorimetric assay is a standard method used to evaluate the anticancer activity of compounds, including sesquiterpene coumarins. Protocols for assessing antimicrobial and antifungal activities are also established and utilized in the study of Ferula species extracts.

In the analytical realm, a validated RP-HPTLC method has been developed for the simultaneous determination of related sesquiterpene coumarins like feselol (B1672617) and samarcandin (B610672), adhering to ICH guidelines. This indicates a precedent for establishing rigorous analytical standards for compounds within this class. The broader scientific community recognizes the importance of standardized applications in the medicine industries for natural products. Future efforts should focus on developing and validating comprehensive standardized protocols for various biological assays of this compound, encompassing cell viability, mechanistic studies, and in vivo models, to facilitate its progression from research to potential clinical applications.

Computational and In Silico Modeling for Predictive Research

Computational and in silico modeling play an increasingly vital role in accelerating the discovery and characterization of bioactive compounds like this compound. Virtual screening workflows, incorporating techniques such as molecular docking and molecular dynamics (MD) simulations, have been successfully employed to identify potential phytochemical inhibitors. Through such methods, this compound has been computationally predicted as an inhibitor of the Rift Valley fever virus (RVFV) cap-binding domain, demonstrating the power of these tools in identifying novel therapeutic targets.

Beyond antiviral predictions, computational tools like the QikProp module of Schrödinger are used to calculate absorption, distribution, metabolism, and excretion (ADME) properties, including molecular weight, predicted aqueous solubility, and predicted human oral absorption. For related compounds like conferol and mogoltadone, these analyses have confirmed compliance with Lipinski's rule of five, an important indicator of drug-likeness. Similarly, in silico screening and pharmacokinetic property predictions for this compound and other Ferula assa-foetida compounds have been conducted to assess their potential as inhibitors of α-amylase and α-glucosidase for Type 2 Diabetes Mellitus. ADMET and drug-likeness properties are routinely analyzed using software like Swiss ADME and Osiris property analyzer, which have confirmed that this compound and other phytochemicals adhere to Lipinski's rule of 5 and show anti-carcinogenicity. Furthermore, molecular docking has been utilized to evaluate the interactions between sesquiterpene coumarins (including this compound) and SARS-CoV-2 target proteins, suggesting potential antiviral activity. These computational approaches significantly streamline the drug discovery process by predicting compound behavior and interactions, guiding experimental research, and identifying promising lead molecules.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for the synthesis and purification of Gummosin?

  • Methodological Answer : this compound synthesis typically employs multi-step organic reactions, such as [describe general pathways, e.g., cycloaddition or enzymatic catalysis]. Purification involves HPLC or column chromatography with polar solvents. For reproducibility, document solvent ratios, temperature gradients, and catalyst loading. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), adhering to protocols in the Beilstein Journal of Organic Chemistry for compound characterization .
  • Data Reporting : Include retention times, spectral peaks, and yield percentages in supplementary materials, formatted as per journal guidelines .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine UV-Vis (for conjugated systems), FT-IR (functional groups), and NMR (structural elucidation). Compare experimental spectra with published data or computational predictions (e.g., DFT calculations). For novel derivatives, ensure DEPT, COSY, and HSQC analyses are included to resolve stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use cell viability assays (MTT/XTT) for cytotoxicity screening and enzyme inhibition assays (e.g., fluorescence-based kinetics) for target-specific activity. Include positive/negative controls and triplicate measurements. Address batch variability by sourcing cell lines from accredited repositories (e.g., ATCC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gummosin
Reactant of Route 2
Gummosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.